2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone
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Overview
Description
2,2-Dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone is a complex organic compound featuring a benzothiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone typically involves multiple steps:
Formation of the Benzothiazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazepine ring.
Introduction of the Dicyclopropyl Group: The dicyclopropyl moiety can be introduced via a Grignard reaction or other organometallic methods, where cyclopropyl magnesium bromide reacts with a suitable electrophile.
Oxidation to Form the Dioxo Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially altering its biological activity.
Reduction: Reduction reactions can modify the dioxo groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone may exhibit interesting pharmacological activities, such as enzyme inhibition or receptor modulation.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The dioxo and benzothiazepine moieties could play crucial roles in these interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Compounds like diltiazem, which is used as a calcium channel blocker.
Cyclopropyl Compounds: Various cyclopropyl-containing drugs, which often exhibit unique pharmacokinetic properties.
Uniqueness
What sets 2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone apart is the combination of the dicyclopropyl and benzothiazepine structures, which may confer unique biological activities not seen in other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c19-17(16(12-5-6-12)13-7-8-13)18-9-10-22(20,21)15-4-2-1-3-14(15)11-18/h1-4,12-13,16H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJBJGGFSBYDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)C(=O)N3CCS(=O)(=O)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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